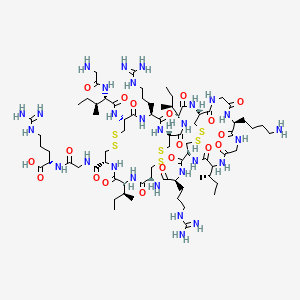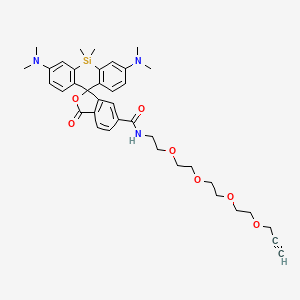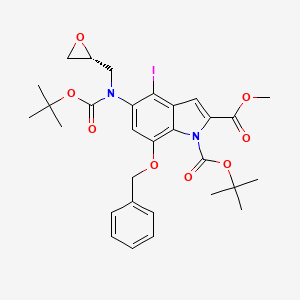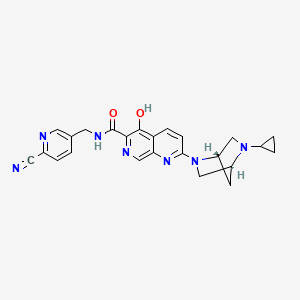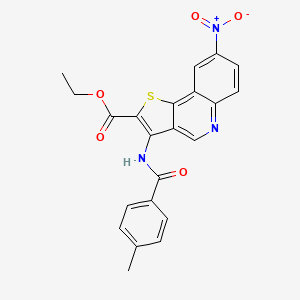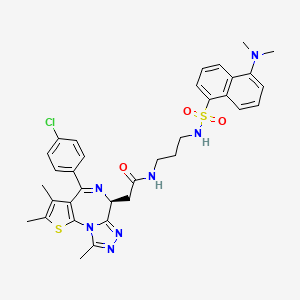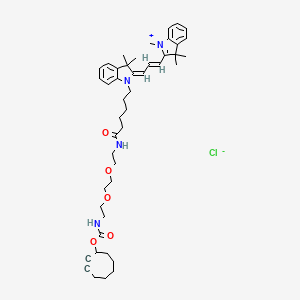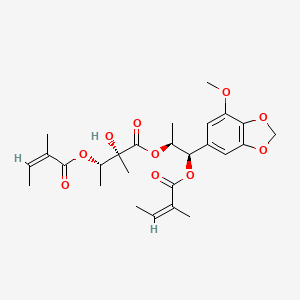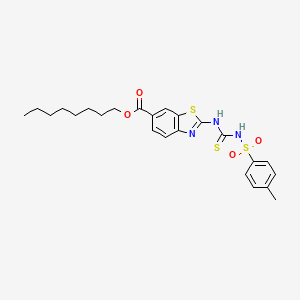
C-Gem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-Gem, or Center for Genetically Encoded Materials, is a groundbreaking initiative that aims to revolutionize the way scientists design and produce materials and medicines. By repurposing nature’s protein synthesizing machine, the ribosome, and its associated translation factors, this compound seeks to biosynthesize genetically encoded, sequence-defined chemical polymers with unprecedented functions and activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: C-Gem employs innovative synthetic biology techniques to repurpose the ribosome for the synthesis of sequence-defined chemical polymers. This involves the use of engineered transfer ribonucleic acids and protein factors that deliver new chemical monomers to the ribosome .
Industrial Production Methods: The industrial production of this compound involves the use of engineered organisms that produce never-before-made polymers at scale. This is achieved through the integration of computational biology, synthetic chemistry, and molecular biology to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: C-Gem undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the unique properties of the genetically encoded polymers produced by the ribosome .
Common Reagents and Conditions: Common reagents used in these reactions include diazoalkanes, which are key reagents in organic chemistry for conducting singlet carbene transfer reactions . The conditions for these reactions often involve photochemical and metal-free environments to achieve high efficiency .
Major Products: The major products formed from these reactions include aramid-peptide and polyketide-peptide hybrid molecules, which have diverse applications in drug discovery and material science .
Scientific Research Applications
C-Gem has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which C-Gem exerts its effects involves the repurposing of the ribosome to biosynthesize genetically encoded polymers. This process is facilitated by engineered transfer ribonucleic acids and protein factors that deliver new chemical monomers to the ribosome. The ribosome then catalyzes the formation of novel bond-forming reactions, resulting in the production of sequence-defined polymers .
Comparison with Similar Compounds
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Gemfibrozil: A lipid-regulating agent used to treat high cholesterol.
Comparison: C-Gem is unique in its ability to biosynthesize genetically encoded, sequence-defined polymers using the ribosome. Unlike gemcitabine and gemfibrozil, which are small molecules used in medicine, this compound represents a new class of materials with applications in chemistry, biology, medicine, and industry. Its ability to produce polymers with unprecedented functions and activities sets it apart from other compounds .
Properties
Molecular Formula |
C15H19F2N3O6 |
|---|---|
Molecular Weight |
375.32 g/mol |
IUPAC Name |
cyclopentyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H19F2N3O6/c16-15(17)11(22)9(7-21)26-12(15)20-6-5-10(18-13(20)23)19-14(24)25-8-3-1-2-4-8/h5-6,8-9,11-12,21-22H,1-4,7H2,(H,18,19,23,24)/t9-,11-,12-/m1/s1 |
InChI Key |
IRAMYMVOYSARSR-YUSALJHKSA-N |
Isomeric SMILES |
C1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
Canonical SMILES |
C1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



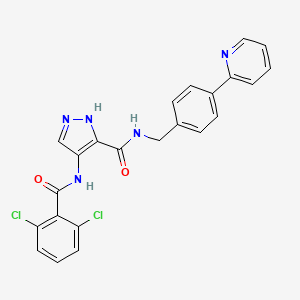
![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
